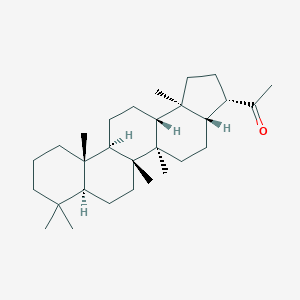

30-Nor-A/'-neogammaceran-22-one

Description

30-Nor-A/'-neogammaceran-22-one (CAS 1253-69-6), also known as (+)-Adiantone, is a triterpenoid ketone with the molecular formula C₂₉H₄₈O . It belongs to the gammacerane family, characterized by a tetracyclic structure with a ketone group at position 22. Its biosynthesis and stereochemical configuration distinguish it from other triterpenoids, making it a subject of comparative studies .

Propriétés

Numéro CAS |

1253-69-6 |

|---|---|

Formule moléculaire |

C29H48O |

Poids moléculaire |

412.7 g/mol |

Nom IUPAC |

1-[(3S,3aS,5aR,5bR,7aS,11aS,11bR,13aR,13bS)-5a,5b,8,8,11a,13b-hexamethyl-1,2,3,3a,4,5,6,7,7a,9,10,11,11b,12,13,13a-hexadecahydrocyclopenta[a]chrysen-3-yl]ethanone |

InChI |

InChI=1S/C29H48O/c1-19(30)20-11-16-26(4)21(20)12-17-28(6)23(26)9-10-24-27(5)15-8-14-25(2,3)22(27)13-18-29(24,28)7/h20-24H,8-18H2,1-7H3/t20-,21+,22+,23-,24-,26+,27+,28-,29-/m1/s1 |

Clé InChI |

DCBAVUVLEYSTPU-LMDOITEXSA-N |

SMILES |

CC(=O)C1CCC2(C1CCC3(C2CCC4C3(CCC5C4(CCCC5(C)C)C)C)C)C |

SMILES isomérique |

CC(=O)[C@H]1CC[C@]2([C@H]1CC[C@@]3([C@@H]2CC[C@H]4[C@]3(CC[C@@H]5[C@@]4(CCCC5(C)C)C)C)C)C |

SMILES canonique |

CC(=O)C1CCC2(C1CCC3(C2CCC4C3(CCC5C4(CCCC5(C)C)C)C)C)C |

Origine du produit |

United States |

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of 30-Nor-A/'-neogammaceran-22-one typically involves the extraction of the compound from the leaves of Adiantum species. The process begins with the collection of plant material, which is then dried and ground into a fine powder. The powdered material is subjected to solvent extraction using solvents such as methanol or ethanol . The extract is then concentrated and purified using chromatographic techniques to isolate 30-Nor-A/'-neogammaceran-22-one.

Industrial Production Methods

Industrial production of 30-Nor-A/'-neogammaceran-22-one follows a similar extraction process but on a larger scale. The plant material is processed in large extraction units, and the solvent extraction is carried out in industrial-scale reactors. The crude extract is then subjected to large-scale chromatographic separation to obtain pure 30-Nor-A/'-neogammaceran-22-one .

Analyse Des Réactions Chimiques

Types of Reactions

30-Nor-A/'-neogammaceran-22-one undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are essential for modifying the compound to enhance its pharmacological properties or to synthesize derivatives for further research .

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of 30-Nor-A/'-neogammaceran-22-one, which are studied for their enhanced pharmacological activities .

Applications De Recherche Scientifique

Mécanisme D'action

The mechanism of action of 30-Nor-A/'-neogammaceran-22-one involves its interaction with various molecular targets and pathways . 30-Nor-A/'-neogammaceran-22-one exerts its effects by modulating the activity of enzymes, receptors, and signaling molecules involved in cellular processes. For example, 30-Nor-A/'-neogammaceran-22-one has been shown to inhibit the growth of cancer cells by inducing apoptosis and inhibiting cell proliferation through the modulation of key signaling pathways .

Comparaison Avec Des Composés Similaires

Stigmasterol (CAS 83-48-7)

Molecular Formula : C₂₉H₄₈O

Structural Features :

- A phytosterol with a hydroxyl group at position 3 and double bonds at positions 5 and 22.

- Derived from the stigmastane skeleton.

Key Differences :

| Property | 30-Nor-A/'-Neogammaceran-22-One | Stigmasterol |

|---|---|---|

| Functional Groups | Ketone (C=O at C22) | Hydroxyl (-OH at C3) |

| Skeleton | Gammacerane (tetracyclic) | Stigmastane (tetracyclic) |

| Bioactivity | Potential role in plant defense mechanisms | Cholesterol-lowering agent |

| Applications | Organic synthesis, natural product studies | Pharmaceuticals, nutraceuticals |

Stigmasterol’s hydroxyl group enhances its solubility in lipid membranes, whereas the ketone in 30-Nor-A/'-neogammaceran-22-one increases reactivity in nucleophilic addition reactions .

4,4-Dimethyl-5α-Cholesta-8,14-Dien-3β-ol (CAS 19456-83-8)

Molecular Formula : C₂₉H₄₈O

Structural Features :

- Cholestane-derived triterpenoid with dimethyl groups at C4 and conjugated double bonds at C8-C13.

- Hydroxyl group at C3.

Key Differences :

| Property | 30-Nor-A/'-Neogammaceran-22-One | 4,4-Dimethyl-5α-Cholesta-8,14-Dien-3β-ol |

|---|---|---|

| Functional Groups | Ketone (C=O at C22) | Hydroxyl (-OH at C3) |

| Substituents | None | 4,4-Dimethyl groups |

| Double Bonds | Position not specified | C8-C14 and additional unsaturation |

| Reactivity | Ketone-driven reactions (e.g., Grignard) | Steroidal hydroxylation pathways |

The dimethyl groups in the cholesta derivative increase steric hindrance, affecting its binding affinity in biochemical systems compared to the more planar gammacerane skeleton of 30-Nor-A/'-neogammaceran-22-one .

30-Norgammacerane-21,22-Diol (CAS 149260-87-7)

Molecular Formula : C₂₉H₅₀O₂

Structural Features :

- Diol groups at positions 21 and 22.

- Similar gammacerane backbone but with hydroxylation instead of ketonization.

Key Differences :

| Property | 30-Nor-A/'-Neogammaceran-22-One | 30-Norgammacerane-21,22-Diol |

|---|---|---|

| Functional Groups | Ketone (C=O at C22) | Diol (-OH at C21 and C22) |

| Solubility | Lower polarity | Higher polarity due to hydroxyl groups |

| Synthetic Utility | Ketone used in condensation reactions | Diols enable esterification or glycosylation |

The diol’s increased polarity makes it more suitable for aqueous-phase reactions, contrasting with the hydrophobic nature of 30-Nor-A/'-neogammaceran-22-one .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.